molecular formula C6H7NO2S B594360 3-(Thiazole-2-yl)-oxetan-3-ol CAS No. 1272412-63-1

3-(Thiazole-2-yl)-oxetan-3-ol

Cat. No.: B594360
CAS No.: 1272412-63-1
M. Wt: 157.19 g/mol
InChI Key: DNJOGYIBYIJGCC-UHFFFAOYSA-N
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Description

3-(Thiazole-2-yl)-oxetan-3-ol is a heterocyclic compound that contains both a thiazole ring and an oxetane ring Thiazole is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom Oxetane is a four-membered ring with three carbon atoms and one oxygen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazole-2-yl)-oxetan-3-ol typically involves the formation of the thiazole ring followed by the introduction of the oxetane ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. The oxetane ring can then be introduced through a cyclization reaction involving an appropriate diol and a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale production are often employed to improve yields and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazole-2-yl)-oxetan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

3-(Thiazole-2-yl)-oxetan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine share the thiazole ring structure.

    Oxetane Derivatives: Compounds like oxetane, oxetan-2-one, and oxetan-3-one share the oxetane ring structure.

Uniqueness

3-(Thiazole-2-yl)-oxetan-3-ol is unique due to the combination of both thiazole and oxetane rings in a single molecule

Properties

CAS No.

1272412-63-1

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)oxetan-3-ol

InChI

InChI=1S/C6H7NO2S/c8-4-3-9-5(4)6-7-1-2-10-6/h1-2,4-5,8H,3H2

InChI Key

DNJOGYIBYIJGCC-UHFFFAOYSA-N

SMILES

C1C(CO1)(C2=NC=CS2)O

Canonical SMILES

C1C(C(O1)C2=NC=CS2)O

Origin of Product

United States

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